molecular formula C10H7ClN2O2 B13909367 Methyl 7-chloro-1,6-naphthyridine-2-carboxylate

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate

Cat. No.: B13909367
M. Wt: 222.63 g/mol
InChI Key: CIKKLQUUISMAJK-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine ring system with a chlorine atom at the 7th position and a methyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, catalysts like palladium, and solvents such as dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal chemistry and other fields .

Scientific Research Applications

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-chloro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-chloro-1,6-naphthyridine-2-carboxylate include other naphthyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 7-chloro-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3

InChI Key

CIKKLQUUISMAJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

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